N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(21-15-6-8-18-17(10-15)20-12-24-18)11-23-16-7-5-13-3-1-2-4-14(13)9-16/h1-10,12H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCIVVQCKTZDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Naphthalene moiety introduction: The naphthalene ring can be introduced via a nucleophilic substitution reaction using a naphthalen-2-ol derivative.
Acetamide linkage formation: The final step involves the coupling of the benzo[d]thiazole and naphthalene moieties through an acetamide linkage, often using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide exhibit potent anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related compound reduced tumor size in xenograft models of breast cancer, indicating potential for further development in oncology treatments .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A recent study explored the synthesis of various heteroaryl benzothiazole derivatives, revealing that certain modifications enhanced their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis provided insights into optimizing the compound for increased antimicrobial potency .
Antiviral Potential
There is emerging evidence suggesting that this compound may possess antiviral properties. Research focusing on related thiazole compounds has shown activity against viruses such as HIV and influenza, with mechanisms involving inhibition of viral replication and interference with viral entry into host cells .
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or viral replication.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways crucial for cell survival and proliferation.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in material science:
Development of New Materials
The unique chemical structure allows for the incorporation of this compound into polymers or coatings that require specific thermal or mechanical properties. Its stability and reactivity make it suitable for creating advanced materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(benzo[d]thiazol-6-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(benzo[d]thiazol-5-yl)-2-(phenylthio)acetamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of a benzo[d]thiazole ring and a naphthalene moiety through an acetamide linkage provides a unique scaffold for further functionalization and optimization in various applications.
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structural features, which include a benzo[d]thiazole ring and a naphthalene moiety linked through an acetamide structure. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 350.5 g/mol. The compound features:
- A benzo[d]thiazole ring, which is known for its biological activity.
- A naphthalene moiety, enhancing the compound's lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the benzo[d]thiazole ring : This can be achieved through cyclization reactions using 2-aminothiophenol and suitable aldehydes or ketones.
- Introduction of the naphthalene moiety : This is often done via nucleophilic substitution reactions involving naphthalen-2-ol derivatives.
- Formation of the acetamide linkage : Coupling the benzo[d]thiazole and naphthalene components using acetic anhydride or acetyl chloride under basic conditions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In studies involving rat mesangial cells, this compound has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The effective concentration (EC50) for inhibiting PGE2 generation was reported to be in the nanomolar range, indicating potent anti-inflammatory potential .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast cancer (MCF-7, MDA-MB-231)
- Lung cancer (A549)
- Prostate cancer (PC3)
The mechanism of action appears to involve the inhibition of specific enzymes and receptors associated with tumor growth and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Binding : It may interact with specific receptors that modulate cellular responses.
- Signal Transduction : The compound can affect signaling pathways within cells, leading to altered cell behavior.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide | Benzo[d]thiazole ring, naphthalene | Moderate anti-inflammatory |
| N-(benzo[d]thiazol-6-yl)-2-(naphthalen-2-yloxy)acetamide | Benzo[d]thiazole ring, naphthalene | Low cytotoxicity |
| N-(benzo[d]thiazol-5-yl)-2-(phenylthio)acetamide | Benzo[d]thiazole ring, phenyl group | High anticancer activity |
This compound stands out due to its dual action as both an anti-inflammatory and anticancer agent, potentially offering therapeutic advantages over other similar compounds.
Study 1: Anti-inflammatory Effects in Rat Models
In a controlled study involving carrageenan-induced edema in rats, this compound showed significant reduction in paw swelling compared to control groups. The results indicated that the compound effectively modulates inflammatory responses at both cellular and systemic levels .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast and lung cancer cells while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What are the common synthetic routes for N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by coupling with a naphthoxy-acetamide moiety. Key steps include:
- 1,3-dipolar cycloaddition between azides and alkynes to form triazole intermediates, as described for analogous acetamide derivatives .
- Use of copper catalysts (e.g., Cu(OAc)₂) to facilitate click chemistry reactions .
- Reaction monitoring via TLC (hexane:ethyl acetate solvent systems) and purification via recrystallization (ethanol) .
Q. Which spectroscopic and analytical methods are used for structural characterization?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .
- NMR (¹H and ¹³C) confirms connectivity, such as aromatic protons (δ 7.2–8.6 ppm) and acetamide carbonyls (δ ~165 ppm) .
- HRMS validates molecular formulae (e.g., [M + H]+ with <1 ppm error) .
Q. What are the key functional groups influencing bioactivity?
- The benzo[d]thiazole moiety enhances interactions with biological targets (e.g., enzyme inhibition) .
- The naphthalen-2-yloxy group contributes to lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalyst screening : Copper(I) catalysts (e.g., CuI) improve regioselectivity in triazole formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acetamide coupling .
Q. How to resolve contradictions in reported biological activity data?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation of the naphthoxy group) to isolate contributing factors .
- In silico docking : Use molecular modeling (e.g., AutoDock) to predict binding affinities to targets like kinases or antimicrobial enzymes .
Q. What strategies enable regioselective modifications of the benzo[d]thiazole ring?
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) during functionalization .
- Directed ortho-metalation : Use lithium bases to selectively activate positions on the heterocycle .
Q. How to analyze hydrogen-bonding patterns in crystallographic studies?
- SHELX software : Refine crystal structures to identify hydrogen bonds (e.g., N–H···O interactions) .
- Graph set analysis : Classify hydrogen-bond motifs (e.g., chains, rings) to understand packing behavior .
Q. What mechanistic insights exist for its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
